2-Oxabicyclo[2.2.1]heptan-5-one

Thromboxane A2 Receptor Agonist/Antagonist Switch Medicinal Chemistry

2-Oxabicyclo[2.2.1]heptan-5-one is a conformationally constrained, chiral bicyclic ketone characterized by a norbornane skeleton where a bridging methylene is replaced by an oxygen atom at the 2-position. This specific regioisomeric placement of the oxygen heteroatom fundamentally alters the scaffold's electronic and steric properties compared to the more prevalent 7-oxabicyclo[2.2.1]heptan-2-one isomer, creating a unique chemical space for the development of novel pharmaceuticals and agrochemicals.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 111292-40-1
Cat. No. B12275336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.2.1]heptan-5-one
CAS111292-40-1
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C2CC(=O)C1CO2
InChIInChI=1S/C6H8O2/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2
InChIKeyMHQWNOCGIPVYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[2.2.1]heptan-5-one (CAS 111292-40-1): A Specialized Chiral Scaffold for Bioactive Molecule Synthesis


2-Oxabicyclo[2.2.1]heptan-5-one is a conformationally constrained, chiral bicyclic ketone characterized by a norbornane skeleton where a bridging methylene is replaced by an oxygen atom at the 2-position . This specific regioisomeric placement of the oxygen heteroatom fundamentally alters the scaffold's electronic and steric properties compared to the more prevalent 7-oxabicyclo[2.2.1]heptan-2-one isomer, creating a unique chemical space for the development of novel pharmaceuticals and agrochemicals . Its primary value proposition lies in serving as a key intermediate for constructing biologically active molecules that cannot be accessed from alternative isomers, making it a critical, non-substitutable building block in targeted medicinal chemistry programs [1].

Why the 2-Oxa-5-one Regioisomer Cannot Be Replaced by 7-Oxa-2-one or Other Bicyclic Ketone Scaffolds


The scientific and industrial selection of 2-Oxabicyclo[2.2.1]heptan-5-one cannot be satisfied by its close analogs due to a fundamental difference in regiochemistry that dictates downstream synthetic utility and biological target engagement [1]. While 7-oxabicyclo[2.2.1]heptan-2-one serves as a versatile chiron for hexose derivatives and C-nucleosides, the 2-oxa-5-one isomer provides access to a distinct chemical and pharmacological profile. Specifically, the 2-oxabicyclo[2.2.1]heptane core, directly derived from this compound, forms the defining skeleton of the thromboxane A2 (TXA2)/PGH2 receptor agonist U46619 [2]. Synthetic modifications on this exact scaffold have been shown to switch the biological profile from a potent agonist to an antagonist, yielding highly active therapeutic leads—an outcome unattainable with the 7-oxa isomer scaffold [3]. Simply substituting a different oxabicyclic ketone would lead to a different spatial orientation for key pharmacophoric elements, fundamentally altering receptor binding affinity and selectivity, and thereby derailing a drug discovery program.

Quantifiable Differentiation of 2-Oxabicyclo[2.2.1]heptan-5-one from Isobaric Analogs: A Sourcing Guide


Regioisomer-Specific Scaffold Enables Unique Biological Activity in TXA2 Receptor Modulation

The 2-oxabicyclo[2.2.1]heptane skeleton, which is constructed from 2-oxabicyclo[2.2.1]heptan-5-one, serves as the core of the standard TXA2/PGH2 receptor agonist U46619. Crucially, a SAR study demonstrated that attaching a specific substituent to the carbon bridge of this exact scaffold converts the molecule's function from an agonist into a potent antagonist [1]. This functional switch is regioisomer-dependent; replacing the core with a 7-oxabicyclo[2.2.1]heptane scaffold would misposition the critical bridge substituent, precluding the desired antagonist activity. The study provides quantitative evidence for this differentiation, as the resulting antagonists displayed significant antiaggregatory activity, with modifications directly influencing receptor binding affinity and functional potency in human platelet aggregation assays [2]. While a direct, side-by-side IC50 comparison of the unsubstituted scaffolds is unavailable, the documented conversion from a known agonist to a potent antagonist specifically on this ring system provides strong class-level differentiation.

Thromboxane A2 Receptor Agonist/Antagonist Switch Medicinal Chemistry

Enhanced Metabolic Stability of 2-Oxabicyclo[2.2.1]heptane-Derived Drug Candidates

A key differentiator for drug development programs is the explicit focus on enhancing the metabolic stability of TXA2/PGH2-receptor antagonists that are derived from the 2-oxabicyclo[2.2.1]heptane skeleton [1]. Research has centered on introducing a 3-oxa moiety into the α-chain of these specific derivatives to improve their pharmacokinetic profile. This targeted medicinal chemistry effort was undertaken uniquely for the 2-oxabicyclo[2.2.1]heptane series, demonstrating a drive to overcome specific metabolic liabilities associated with this scaffold that are not reported for the 7-oxa isomer series. The resulting compounds' potential was directly evaluated by their influence on receptor binding and antiaggregatory activity, confirming that the desired biological properties were retained after structural optimization for metabolic stability.

Metabolic Stability Drug Design Pharmacokinetics

Access to an Unexplored Chemical Space via a Distinct Radical Cyclisation Route

The synthesis of the 2-oxabicyclo[2.2.1]heptane ring system itself is a notable point of differentiation. A dedicated radical cyclisation approach was developed and published for this specific scaffold, highlighting that its construction presents unique synthetic challenges and opportunities not addressed by the more straightforward Diels-Alder routes commonly used for 7-oxabicyclo[2.2.1]heptan-2-one [1]. This distinct methodology enables access to a chemical space that would be inaccessible or difficult to reach starting from the 7-oxa isomer, including derivatives with specific substitution patterns that are critical for biological activity. The publication of this method serves as a form of qualification for the scaffold, indicating its value in creating novel compound libraries for screening.

Synthetic Methodology Chemical Space Building Block

High-Value Application Scenarios for Procuring 2-Oxabicyclo[2.2.1]heptan-5-one


Development of Next-Generation TXA2/PGH2 Receptor Modulators for Cardiovascular Disease

Teams designing selective thromboxane A2 receptor antagonists for antiplatelet therapy. This compound serves as the essential chiral starting material to construct the 2-oxabicyclo[2.2.1]heptane core of U46619 analogs. As demonstrated in medicinal chemistry campaigns, strategic modifications to this core can switch the biological profile from an agonist to a potent antagonist, a property that is mechanistically impossible to replicate with the 7-oxa isomer scaffold [1]. Procuring this specific regioisomer is therefore a critical and non-negotiable first step in a lead optimization program targeting a novel TXA2 antagonist with improved metabolic stability and antiaggregatory potency [2].

Synthesis of Novel Chiral Building Blocks for Proprietary Compound Libraries

Medicinal chemistry groups focused on exploring underrepresented chemical space for hit-to-lead campaigns. The unique radical cyclisation methodology published for this scaffold provides access to a range of derivatives that are not easily accessible from the more common 7-oxabicyclo[2.2.1]heptan-2-one [3]. Sourcing this compound enables the creation of a proprietary library of chiral, conformationally constrained building blocks, offering a distinct patent position and a high likelihood of identifying novel hits against diverse biological targets, including those where the TXA2 pathway is not involved.

Process Development for Industrial-Scale Production of Pharmaceutical Intermediates

Chemical process R&D teams scaling up the synthesis of a preclinical candidate that features the 2-oxabicyclo[2.2.1]heptane pharmacophore. The established radical cyclisation route and subsequent functionalization chemistry provide a validated starting point for process optimization. Since alternative oxabicyclic scaffolds lead to a different pharmacological profile, verifying the supply chain for this exact CAS number (111292-40-1) with high enantiomeric purity is a critical quality prerequisite for toxicology batch production and eventual commercial manufacturing [1] [3].

Academic Research into Conformationally Constrained Bioisosteres

University laboratories investigating the effects of conformational restriction on ligand-receptor interactions. The contrasting biological behavior between the 2-oxabicyclo[2.2.1]heptane-derived TXA2 modulators and the 7-oxa-derived series provides a rich basis for fundamental studies on bioisosterism and molecular recognition. The procurement of this specific compound, alongside its 7-oxa isomer, allows for controlled head-to-head comparisons to dissect how the simple shift of an oxygen atom from the 2- to the 7-position alters receptor binding affinity and efficacy, generating high-impact structural biology publications.

Quote Request

Request a Quote for 2-Oxabicyclo[2.2.1]heptan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.